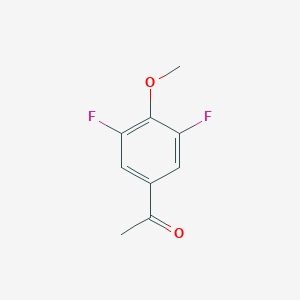

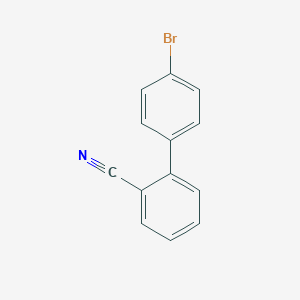

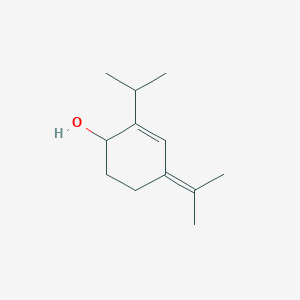

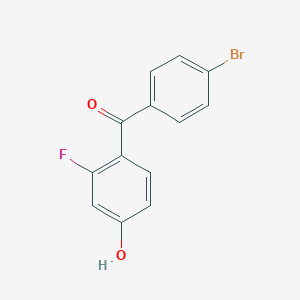

![molecular formula C9H7BrOS B064479 2-溴-6-甲氧基苯并[b]噻吩 CAS No. 183133-90-6](/img/structure/B64479.png)

2-溴-6-甲氧基苯并[b]噻吩

描述

2-Bromo-6-methoxybenzo[b]thiophene (2-Br-6-MeO-BT) is an organic compound belonging to the class of heterocyclic compounds, which is widely used in organic synthesis and in the development of pharmaceuticals. It is a versatile building block for the synthesis of a variety of compounds, including drugs, dyes, and polymers. 2-Br-6-MeO-BT is also known for its ability to form strong hydrogen bonds, which makes it a useful tool for drug design.

科学研究应用

环境存在和生物降解

- 石油中的存在和生物降解: 包括与2-溴-6-甲氧基苯并[b]噻吩相关的结构在内的缩合噻吩是石油中重要的有机硫化合物。生物降解研究已经集中在二苯并噻吩作为模型化合物,但其他相关化合物的命运仍然大部分未被探索。研究强调需要进一步研究这些化合物的生物降解,以了解它们的环境影响(Kropp & Fedorak, 1998)。

阻燃剂应用和环境关注

- 溴化阻燃剂: 研究已经讨论了新型溴化阻燃剂(NBFRs)的环境存在和潜在风险,包括与2-溴-6-甲氧基苯并[b]噻吩相关的化合物。这些化合物越来越被使用,需要研究它们在环境中的命运和毒性。该综述强调了需要优化的分析方法以及进一步研究它们对室内环境的影响和潜在渗漏(Zuiderveen, Slootweg, & de Boer, 2020)。

生物活性和药物化学

- 苯并噻唑的合成和生物重要性: (硫)脲和苯并噻唑衍生物的组合,与感兴趣的化学结构相关,显示出广泛的生物活性,使它们在药物化学中具有重要意义。像Frentizole、Bentaluron和Bethabenthiazuron这样的化合物展示了这些衍生物在治疗和杀真菌应用中的重要性。这篇综述涵盖了合成方法和药理活性,突出了它们在药物发现和开发中的重要性(Rosales-Hernández等,2022)。

燃烧中二恶英和呋喃的生成

- 二恶英和呋喃的生成: 包括与2-溴-6-甲氧基苯并[b]噻吩相关的溴化阻燃剂的燃烧可能导致毒性副产品的生成,如多溴二苯并-p-二噁烷和二苯并呋喃(PBDD/Fs)。这些化合物与多氯二苯并-p-二噁烷和二苯并呋喃(PCDD/Fs)具有结构相似性和潜在的生成途径,强调了了解它们的环境和健康影响的重要性(Zhang, Buekens, & Li, 2016)。

作用机制

Target of Action

This compound is often used in research and pharmaceutical testing , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-methoxybenzo[b]thiophene . These factors could include the pH of the environment, the presence of other chemicals, and temperature, among others.

安全和危害

未来方向

Thiophene-based analogs, including 2-Bromo-6-methoxybenzo[b]thiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results provide useful information for the design of monomers via autopolymerization .

属性

IUPAC Name |

2-bromo-6-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUHASFFYDIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634679 | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183133-90-6 | |

| Record name | 2-Bromo-6-methoxybenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。